8-Methylnaringenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylnaringenin is a flavonoid compound derived from naringenin, a naturally occurring flavanone found in various citrus fruits. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is a methylated derivative of naringenin, which enhances its stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methylnaringenin can be synthesized through the methylation of naringenin. One common method involves the reaction of naringenin with methyl iodide or methyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 8-Methylnaringenin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
8-Methylnaringenin has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other flavonoid derivatives and as a model compound for studying flavonoid chemistry.
Biology: Its antioxidant and anti-inflammatory properties make it a valuable compound for studying cellular processes and oxidative stress.
Medicine: Research has shown its potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 8-Methylnaringenin involves multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Comparison with Similar Compounds
Naringenin: The parent compound of 8-Methylnaringenin, known for its similar biological activities but with lower stability and bioavailability.
7-O-Methylnaringenin: Another methylated derivative with comparable properties but different methylation position, affecting its biological activity.
5-O-Methylnaringenin: Similar to this compound but with methylation at the 5-position, leading to variations in its pharmacological effects.
Uniqueness: this compound stands out due to its enhanced stability and bioavailability compared to naringenin. Its specific methylation pattern also contributes to its unique biological activities, making it a promising compound for various applications in research and industry .
Properties
Molecular Formula |
C16H14O5 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 |
InChI Key |
GMVYLXBMPRDZDR-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O |
Canonical SMILES |
CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.